Cas no 2229421-21-8 (tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate)

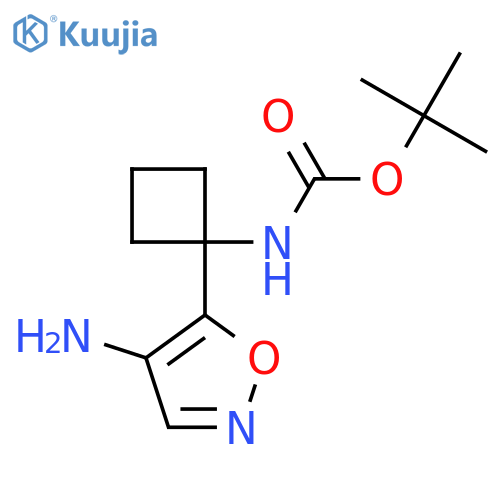

2229421-21-8 structure

商品名:tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate

tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate

- 2229421-21-8

- EN300-1888856

- tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate

-

- インチ: 1S/C12H19N3O3/c1-11(2,3)17-10(16)15-12(5-4-6-12)9-8(13)7-14-18-9/h7H,4-6,13H2,1-3H3,(H,15,16)

- InChIKey: XZFROQCQQBPFGS-UHFFFAOYSA-N

- ほほえんだ: O1C(=C(C=N1)N)C1(CCC1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 253.14264148g/mol

- どういたいしつりょう: 253.14264148g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 90.4Ų

tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1888856-0.05g |

tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |

2229421-21-8 | 0.05g |

$1188.0 | 2023-09-18 | ||

| Enamine | EN300-1888856-0.1g |

tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |

2229421-21-8 | 0.1g |

$1244.0 | 2023-09-18 | ||

| Enamine | EN300-1888856-1.0g |

tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |

2229421-21-8 | 1g |

$1414.0 | 2023-06-01 | ||

| Enamine | EN300-1888856-0.25g |

tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |

2229421-21-8 | 0.25g |

$1300.0 | 2023-09-18 | ||

| Enamine | EN300-1888856-2.5g |

tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |

2229421-21-8 | 2.5g |

$2771.0 | 2023-09-18 | ||

| Enamine | EN300-1888856-0.5g |

tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |

2229421-21-8 | 0.5g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1888856-10.0g |

tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |

2229421-21-8 | 10g |

$6082.0 | 2023-06-01 | ||

| Enamine | EN300-1888856-1g |

tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |

2229421-21-8 | 1g |

$1414.0 | 2023-09-18 | ||

| Enamine | EN300-1888856-5.0g |

tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |

2229421-21-8 | 5g |

$4102.0 | 2023-06-01 | ||

| Enamine | EN300-1888856-10g |

tert-butyl N-[1-(4-amino-1,2-oxazol-5-yl)cyclobutyl]carbamate |

2229421-21-8 | 10g |

$6082.0 | 2023-09-18 |

tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

2229421-21-8 (tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate) 関連製品

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬